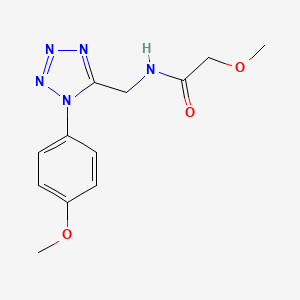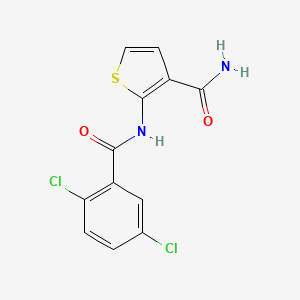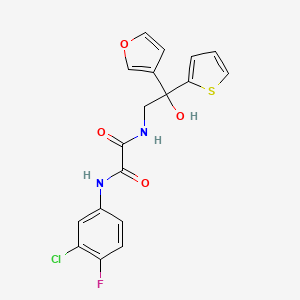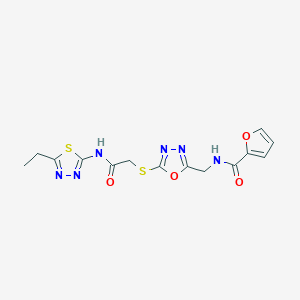![molecular formula C19H26N2O2 B2497517 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide CAS No. 851408-30-5](/img/structure/B2497517.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide often involves complex reactions, including the treatment with nickel halides to form nickel complexes. These processes can lead to high catalytic activities for ethylene oligomerization, showcasing the potential industrial significance of these compounds (Wang, Shen, & Sun, 2009).
Molecular Structure Analysis
The molecular structures of nickel complexes derived from similar compounds have been characterized by elemental and spectroscopic analyses, including single-crystal X-ray diffraction. These studies reveal the complex geometries and coordination patterns that can influence their chemical reactivity and catalytic performance (Sun et al., 2007).
Chemical Reactions and Properties
Compounds of this nature are known for their reactivity towards ethylene, leading to oligomerization. The presence of nickel complexes, when activated with certain agents like Et2AlCl, exhibits good to high activities in ethylene oligomerization processes. This highlights the chemical reactivity and potential applications of these compounds in industrial catalysis (Suo et al., 2017).
科学的研究の応用
Quantum Chemical Studies
Quantum chemical calculations have been performed on quinoxalines, which share structural similarities with the compound , to determine their corrosion inhibition efficiencies. These studies reveal relationships between molecular structures and their efficiencies, offering insights into the compound's potential applications in corrosion inhibition (Zarrouk et al., 2014).
Anticancer Properties
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the target compound, has shown that these derivatives exhibit potent cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Deady et al., 2003).
Ribonucleotide Reductase Inhibition
Studies on hydrazones, including those incorporating quinoline structures, have shown their potential as ribonucleotide reductase inhibitors. These findings could lead to applications in cancer treatment by targeting the DNA synthesis pathway (Tamasi et al., 2005).
Antiviral Agents
Novel quinoxaline derivatives have been synthesized and tested for their antiviral activity against various viral strains. This research area highlights the compound's potential use in developing new antiviral therapies (Elzahabi, 2017).
Fluorescent Probes for Biological Imaging
The synthesis of ratiometric emission fluorescent probes based on quinoline derivatives, such as the one , for imaging living cells in extreme acidity. These studies point towards the compound's application in biological and medical imaging technologies (Niu et al., 2015).
Antimicrobial Activity
Research on succinimido derivatives related to the target compound has shown significant antimicrobial activity. This suggests its potential application in developing new antimicrobial agents (Ahmed et al., 2006).
作用機序
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-6-7-14-10-15(18(23)21-17(14)13(12)2)8-9-20-16(22)11-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSOGMARWJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)


